4-Bromo-3-(3,3,3-trifluoropropoxy)benzoic acid
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Overview
Description
4-Bromo-3-(3,3,3-trifluoropropoxy)benzoic acid is an organic compound with the molecular formula C10H8BrF3O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom and a trifluoropropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(3,3,3-trifluoropropoxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-hydroxybenzoic acid.
Reaction with Trifluoropropyl Bromide: The hydroxy group is substituted with a trifluoropropoxy group using trifluoropropyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(3,3,3-trifluoropropoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to form derivatives like acid chlorides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or borane.
Major Products
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Acid chlorides or anhydrides.
Reduction Products: Alcohols or aldehydes.
Scientific Research Applications
4-Bromo-3-(3,3,3-trifluoropropoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties due to the presence of the trifluoropropoxy group.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(3,3,3-trifluoropropoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity and specificity towards target proteins, thereby modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a trifluoropropoxy group.
3-Fluoro-4-(trifluoromethyl)benzoic acid: Contains a fluorine atom and a trifluoromethyl group.
3-Bromo-4-tert-butylbenzoic acid: Substituted with a tert-butyl group instead of a trifluoropropoxy group.
Uniqueness
4-Bromo-3-(3,3,3-trifluoropropoxy)benzoic acid is unique due to the presence of the trifluoropropoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H8BrF3O3 |
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Molecular Weight |
313.07 g/mol |
IUPAC Name |
4-bromo-3-(3,3,3-trifluoropropoxy)benzoic acid |
InChI |
InChI=1S/C10H8BrF3O3/c11-7-2-1-6(9(15)16)5-8(7)17-4-3-10(12,13)14/h1-2,5H,3-4H2,(H,15,16) |
InChI Key |
JXJHFRQICVXVAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OCCC(F)(F)F)Br |
Origin of Product |
United States |
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